![molecular formula C25H22N4O2S B2505804 1-[3-[3-(4-Methoxyphenyl)-1-phenylpyrazol-4-yl]-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone CAS No. 402951-09-1](/img/structure/B2505804.png)

1-[3-[3-(4-Methoxyphenyl)-1-phenylpyrazol-4-yl]-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

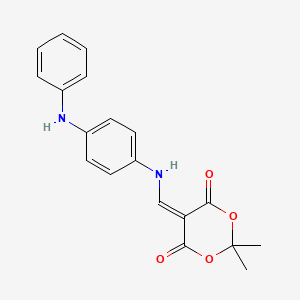

The compound 1-[3-[3-(4-Methoxyphenyl)-1-phenylpyrazol-4-yl]-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone is a complex organic molecule that appears to be a derivative of heterocyclic compounds featuring a 4-methoxyphenyl group. Although the specific compound is not directly described in the provided papers, we can infer some aspects based on related structures.

Synthesis Analysis

The synthesis of related heterocyclic compounds typically involves standard methods of organic synthesis. For instance, the synthesis of 1-(4-methoxyphenyl)-2-((5-(1-(naphthalen-1-yloxy)ethyl)-[1,3,4]-oxadiazol-2-yl)sulfanyl)ethanone was achieved using a standard method, which suggests that similar approaches could be applied to the synthesis of the compound . The synthesis process often includes the formation of key intermediates and the use of catalysts or reagents that facilitate the formation of the desired heterocyclic framework.

Molecular Structure Analysis

The molecular structure of related compounds shows significant interactions and angles between the different rings and functional groups. For example, in the compound 1-(4-Methoxyphenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone, the dihedral angle between the central ethanone fragment and the 4-methoxyphenyl group is very small, indicating a planar arrangement, while the angle between the ethanone fragment and the triazole ring is much larger, suggesting a perpendicular orientation . These structural details are crucial for understanding the chemical behavior and potential reactivity of the compound.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds can be quite diverse. The related compound with a 4-methoxyphenyl group was found to crystallize in the monoclinic crystal system and was transparent in the visible region, indicating potential applications in optical materials . Thermal analysis such as TG and DTA can provide insights into the thermal stability of these materials, which is an important factor in their practical applications.

Scientific Research Applications

Synthesis and Structural Characterization

- The compound has been involved in the one-pot multicomponent synthesis of dihydro-1′H,2H-3,4′-bipyrazoles, showcasing its role in creating molecules with potential antimicrobial activity. This synthesis method leverages basic alumina under various conditions such as conventional heating, ultrasound, and microwave irradiation (D. Ashok et al., 2014).

- Another research focused on the synthesis of novel Schiff bases using related compounds, emphasizing their antimicrobial efficacy. This study indicates the compound's utility in creating structures with significant biological activities (Divyaraj Puthran et al., 2019).

- A study on the tuning of solid-state fluorescence of twisted π-conjugated molecules, including this compound, reveals its potential in regulating the arrangement of anthracene fluorophores, demonstrating its application in material science for developing fluorescent materials (Baoli Dong et al., 2012).

Biological Activities

- The compound's derivatives have been explored for their antimicrobial activities , with studies showing good efficacy against various bacterial and fungal strains. This highlights its potential application in developing new antimicrobial agents (K. S. Kumar et al., 2019).

- Anti-inflammatory activity has also been reported for derivatives of this compound, suggesting its relevance in the synthesis of new anti-inflammatory drugs. Compounds synthesized from related structures exhibited good anti-inflammatory effects in vivo, underscoring their potential therapeutic benefits (S. Arunkumar et al., 2009).

Future Directions

properties

IUPAC Name |

1-[3-[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N4O2S/c1-17(30)29-23(15-22(26-29)24-9-6-14-32-24)21-16-28(19-7-4-3-5-8-19)27-25(21)18-10-12-20(31-2)13-11-18/h3-14,16,23H,15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIKZXNWVRLNNHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C(CC(=N1)C2=CC=CS2)C3=CN(N=C3C4=CC=C(C=C4)OC)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[3-[3-(4-Methoxyphenyl)-1-phenylpyrazol-4-yl]-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-[2-[Benzyl(methyl)amino]-2-oxoethyl]sulfanyl-4-oxo-3-pentylquinazoline-7-carbonyl]piperidine-4-carboxamide](/img/structure/B2505729.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide hydrochloride](/img/structure/B2505733.png)

![2-[(2-Methoxy-5-propan-2-ylphenoxy)methyl]oxirane](/img/structure/B2505734.png)

![4-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B2505735.png)

![N-(3-bromophenyl)-1-(2,5-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2505736.png)